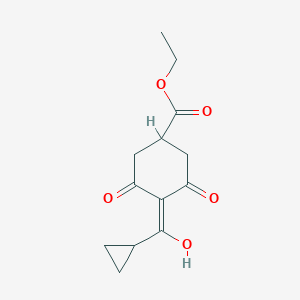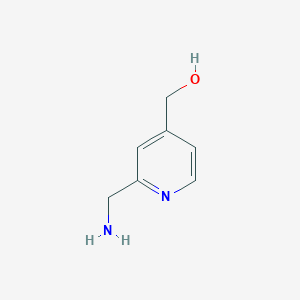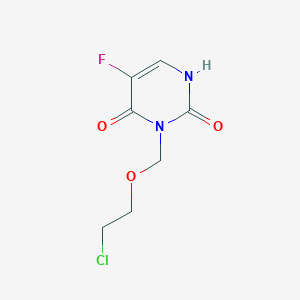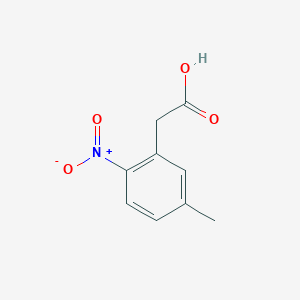
2-(5-Methyl-2-nitrophenyl)acetic acid
Vue d'ensemble
Description
“2-(5-Methyl-2-nitrophenyl)acetic acid” is a C-nitro compound and a member of phenylacetic acids . It is functionally related to nitrobenzene and phenylacetic acid .
Synthesis Analysis
There are several methods for the synthesis of “2-(5-Methyl-2-nitrophenyl)acetic acid”. One method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .
Molecular Structure Analysis
The molecular formula of “2-(5-Methyl-2-nitrophenyl)acetic acid” is C9H9NO4 . The structure of this compound can be represented as CC1=CC(=C(C=C1)N+[O-])CC(=O)O .
Chemical Reactions Analysis
The solubility of “2-(5-Methyl-2-nitrophenyl)acetic acid” has been studied in six pure solvents (methanol, ethanol, ethyl acetate, acetic acid, acetone, and DMSO) at different temperatures within a range of 292.15 to 334.15 K. It has also been studied in four organic (methanol, ethanol, acetone, DMSO) aqueous binary mixtures at different solvent compositions and a temperature of 301.15 K .
Physical And Chemical Properties Analysis
“2-(5-Methyl-2-nitrophenyl)acetic acid” appears as a beige crystalline substance . The melting point ranges from 137 to 140 °C .
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its nitro group can be selectively reduced to an amine, providing a versatile intermediate for further chemical transformations .
Analytical Chemistry
As an analytical standard, 2-(5-Methyl-2-nitrophenyl)acetic acid is used to calibrate instruments and validate analytical methods. It can serve as an internal standard due to its stability and well-defined properties .
Propriétés
IUPAC Name |
2-(5-methyl-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYNOGBJGWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563492 | |
| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-nitrophenyl)acetic acid | |
CAS RN |
37777-81-4 | |
| Record name | 5-Methyl-2-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
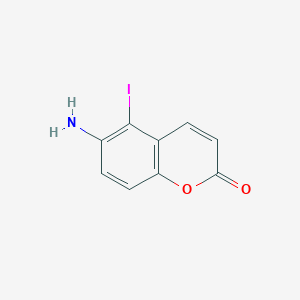
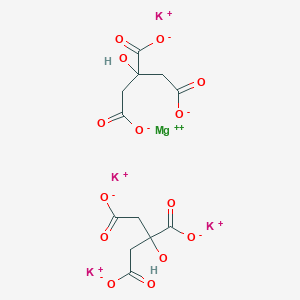
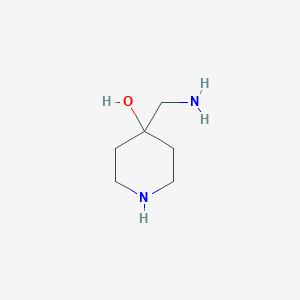
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
